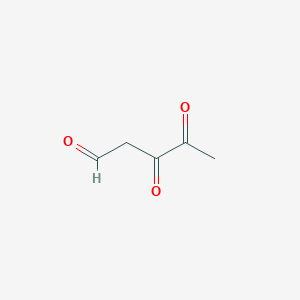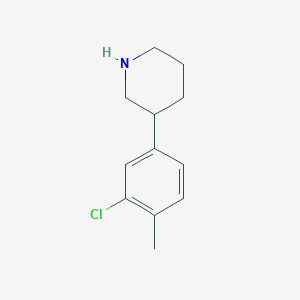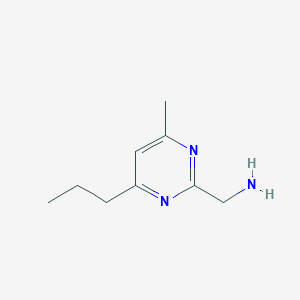![molecular formula C13H15NO3S B13531490 3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione CAS No. 1384428-21-0](/img/structure/B13531490.png)
3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[321]octan-8-one is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core through cyclization reactions, followed by functional group modifications to introduce the benzyl and thia groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and catalysts, as well as in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropane Alkaloids: Compounds like atropine and cocaine share a similar bicyclic structure and exhibit comparable biological activities.
Thiazolidines: These compounds contain a sulfur atom in a five-membered ring, similar to the thia group in 3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one.
Benzyl Derivatives: Compounds with a benzyl group attached to a heterocyclic core, such as benzylpenicillin, also show structural similarities.
Uniqueness
The uniqueness of 3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one lies in its combination of a bicyclic core with a benzyl and thia group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
1384428-21-0 |
|---|---|
Formule moléculaire |
C13H15NO3S |
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
3-benzyl-6,6-dioxo-6λ6-thia-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C13H15NO3S/c15-13-11-7-14(6-10-4-2-1-3-5-10)8-12(13)18(16,17)9-11/h1-5,11-12H,6-9H2 |
Clé InChI |
QIUBULRRJAGVIB-UHFFFAOYSA-N |
SMILES canonique |
C1C2CS(=O)(=O)C(C2=O)CN1CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


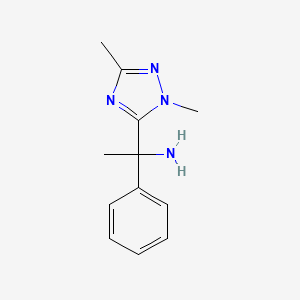
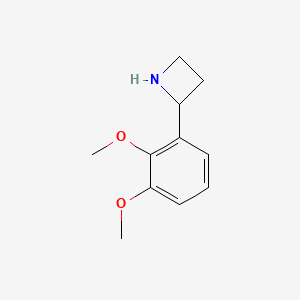
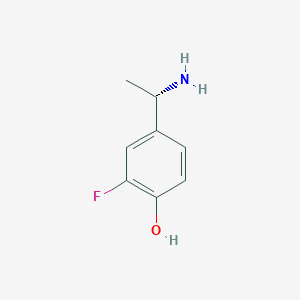
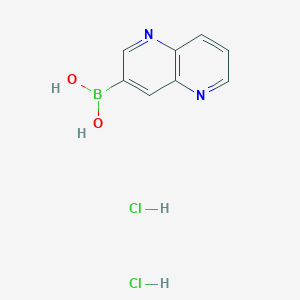

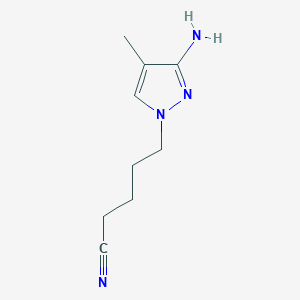
![Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)


